molecular formula C13H14N2OS B11374306 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenylacetamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenylacetamide

Cat. No.: B11374306
M. Wt: 246.33 g/mol
InChI Key: OIYKDCKASLIGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenylacetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenylacetamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenylacetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenylacetamide

InChI

InChI=1S/C13H14N2OS/c1-10-15-12(9-17-10)8-14-13(16)7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16)

InChI Key

OIYKDCKASLIGRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)CC2=CC=CC=C2

Origin of Product

United States

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